{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H10BrClN2S and a molecular weight of 281.60 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methanimidamide group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 2-chlorobenzyl chloride with thiourea, followed by treatment with hydrobromic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing sulfanyl and imidamide groups.
Biology: This compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidamide group may interact with nucleophilic sites in biological molecules, affecting their activity .
Comparison with Similar Compounds
Similar compounds to {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide include:
{(2,5-Dichlorophenyl)methylsulfanyl}methanimidamide hydrobromide: This compound has an additional chlorine atom on the phenyl ring, which may alter its reactivity and biological activity.
{(2-Chlorophenyl)methylsulfanyl}methanimidamide: This compound lacks the hydrobromide component, which may affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chlorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZLWYNHTZEEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)Cl.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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